molecular formula C11H21NO5 B13509543 Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13509543
M. Wt: 247.29 g/mol
InChI Key: CRDSYUQRAHFKPG-UHFFFAOYSA-N
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Description

Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two hydroxyl groups, and a hydroxymethyl group attached to a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of protecting groups, such as tert-butyl carbamate, and reagents like sodium hydride and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated piperidine derivatives .

Scientific Research Applications

Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, affecting their activity and function. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxyl and hydroxymethyl groups on the piperidine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

tert-butyl 3,4-dihydroxy-5-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-4-7(6-13)9(15)8(14)5-12/h7-9,13-15H,4-6H2,1-3H3

InChI Key

CRDSYUQRAHFKPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1)O)O)CO

Origin of Product

United States

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